1H-Pyrrol-1-amine, 3-bromo-
CAS No.: 172100-29-7
Cat. No.: VC0068417
Molecular Formula: C4H5BrN2
Molecular Weight: 161.002
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 172100-29-7 |
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Molecular Formula | C4H5BrN2 |
Molecular Weight | 161.002 |
IUPAC Name | 3-bromopyrrol-1-amine |
Standard InChI | InChI=1S/C4H5BrN2/c5-4-1-2-7(6)3-4/h1-3H,6H2 |
Standard InChI Key | VFBICDFKQJWKTI-UHFFFAOYSA-N |
SMILES | C1=CN(C=C1Br)N |
Introduction
Structural Characteristics and Basic Properties
Molecular Structure and Identification
1H-Pyrrol-1-amine, 3-bromo- (CAS: 172100-29-7) is characterized by a pyrrole ring with an amino group (-NH₂) bonded to the nitrogen atom at position 1 and a bromine atom at position 3. The molecular formula is C₄H₅BrN₂ with a calculated molecular weight of approximately 161.00 g/mol .
The compound belongs to the broader class of N-aminoheterocycles, specifically N-aminopyrroles, which have garnered significant attention in medicinal chemistry for their versatile reactivity and biological properties.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 3-Bromo-1H-pyrrol-1-amine
Property | Value | Note |
---|---|---|
Molecular Weight | 161.00 g/mol | Calculated |
Physical State | Solid | At standard conditions |
Boiling Point | Not precisely determined | Estimated >200°C |
Melting Point | Not precisely determined | - |
Solubility | Soluble in organic solvents (DMF, DMSO) | Limited water solubility |
Stability | Moisture and light sensitive | Requires proper storage |
LogP | Approximately 0.8-1.2 (estimated) | Indicating moderate lipophilicity |
The bromine substituent at the 3-position significantly influences the compound's reactivity, particularly in substitution and coupling reactions. The N-amino group serves as a nucleophilic center, enabling various transformations including condensations and cyclization reactions.
Synthetic Methods and Preparation
General Synthetic Routes
The synthesis of 3-bromo-1H-pyrrol-1-amine typically involves either direct bromination of 1H-pyrrol-1-amine or amination of pre-brominated pyrrole derivatives. The primary challenge in synthesizing this compound lies in achieving regioselectivity for the bromination step.
Several approaches have been documented in the literature:
Bromination of 1H-pyrrol-1-amine
This direct approach involves treating 1H-pyrrol-1-amine with brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires careful temperature control and selection of appropriate solvents to ensure regioselectivity.
N-Amination of 3-bromopyrrole
An alternative approach involves the N-amination of 3-bromopyrrole using hydroxylamine-O-sulfonic acid or similar reagents, followed by appropriate workup procedures.
Industrial Production Methods
For larger-scale preparations, methods adapted from laboratory syntheses are employed with modifications to improve yield and purity. These typically involve optimized reaction conditions, careful control of reagent addition rates, and specialized purification procedures.
The commercial availability of this compound through suppliers like Dayang Chem (Hangzhou) Co.,Ltd suggests established production methods, although detailed industrial processes remain proprietary .
Reactivity and Chemical Transformations
Characteristic Reactions
The reactivity of 3-bromo-1H-pyrrol-1-amine is governed by both the brominated pyrrole ring and the N-amino functionality:
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Nucleophilic Substitution: The bromine at the 3-position serves as a leaving group in various coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.
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Cyclization Reactions: The N-amino group can participate in cyclization reactions with carbonyl compounds to form various heterocyclic systems.
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Condensation Reactions: The amino group readily undergoes condensation with aldehydes, ketones, and other carbonyl compounds.
Table 2: Key Reaction Types of 3-Bromo-1H-pyrrol-1-amine
Reaction Type | Reagents | Products | Conditions |
---|---|---|---|
Cross-coupling | Boronic acids, Pd catalysts | 3-Aryl-1H-pyrrol-1-amines | 60-80°C, base, organic solvent |
N-Acylation | Acid chlorides, anhydrides | N-Acylated derivatives | 0-25°C, base, THF/DCM |
Cyclization | Diketones, β-ketoesters | Pyrazoles, triazoles | Acidic conditions, heat |
Condensation | Aldehydes, ketones | Schiff bases, hydrazones | Mild conditions, catalytic acid |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
While specific NMR data for 3-bromo-1H-pyrrol-1-amine is limited in the available literature, its spectral characteristics can be inferred from related compounds:
The ¹H NMR spectrum would typically show signals for:
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The N-NH₂ protons as a broad singlet (δ ~4.5-5.5 ppm)
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The pyrrole ring protons as distinct signals in the aromatic region (δ ~6.0-7.0 ppm)
The ¹³C NMR would display characteristic signals for:
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The brominated carbon (C-3) at approximately δ 90-100 ppm
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The remaining pyrrole carbons in the range of δ 110-130 ppm
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peaks at m/z 160 and 162 with the characteristic 1:1 isotope pattern of bromine
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Fragmentation patterns including loss of NH₂ (m/z 145/147) and subsequent loss of bromine
Applications in Organic Synthesis
As a Building Block in Heterocyclic Chemistry
3-Bromo-1H-pyrrol-1-amine serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its value stems from the dual functionality of the brominated position and the N-amino group:
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Synthesis of Fused Heterocycles: The compound can be utilized in the preparation of pyrazolo[1,5-a]pyrimidines and related systems through cyclization reactions with appropriate carbonyl compounds, similar to the reactions observed with 3-bromo-1H-pyrazol-5-amine .
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Functionalization via Cross-Coupling: The bromine substituent enables various cross-coupling reactions to introduce diverse functional groups, expanding the molecular diversity accessible from this scaffold.
In Medicinal Chemistry
The compound's structural features make it relevant to medicinal chemistry applications:
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Development of Kinase Inhibitors: Similar brominated heterocycles have been utilized in the development of kinase inhibitors, suggesting potential applications for 3-bromo-1H-pyrrol-1-amine in this area.
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Design of Bioactive Compounds: The scaffold can be elaborated to create compounds with potential activity against various biological targets, particularly in oncology and neuroscience.
Biological Activity and Pharmaceutical Significance
Pharmaceutical Derivatives
Derivatives of this compound could be explored for pharmaceutical applications, particularly through:
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Functionalization at the 3-position via coupling reactions to introduce pharmacophoric groups
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Modification of the N-amino functionality through acylation, alkylation, or condensation
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Incorporation into larger molecular frameworks as part of medicinal chemistry programs
Analytical Methods and Detection
Chromatographic Analysis
For the analysis and quantification of 3-bromo-1H-pyrrol-1-amine, several chromatographic methods may be employed:
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High-Performance Liquid Chromatography (HPLC): Typically using C18 columns with appropriate mobile phase systems, which might include acetonitrile/water or methanol/water mixtures with suitable buffers.
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Gas Chromatography (GC): Applicable for volatile derivatives, potentially requiring derivatization of the amino group.
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring and preliminary purity assessments.
Spectroscopic Identification
In addition to NMR and mass spectrometry, other spectroscopic methods for identification and characterization include:
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Infrared Spectroscopy (IR): Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=C stretching of the pyrrole ring (1400-1600 cm⁻¹), and C-Br stretching (600-800 cm⁻¹).
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UV-Visible Spectroscopy: Absorption maxima related to the conjugated π-system of the pyrrole ring.
Comparison with Structurally Related Compounds
Understanding 3-bromo-1H-pyrrol-1-amine in the context of related compounds provides valuable insights into its properties and potential applications.
Table 3: Comparison with Structurally Related Compounds
Compound | Structural Difference | Key Properties | Applications |
---|---|---|---|
1H-Pyrrol-1-amine | Lacks bromine substituent | Higher basicity, less electrophilic | Building block for heterocycles |
3-Bromo-1H-pyrrole | Lacks N-amino group | More stable, different reactivity pattern | Cross-coupling substrate |
2,3-Dimethyl-1H-pyrrol-1-amine | Methyl groups instead of bromine | Different electronic properties, more lipophilic | Specialized applications |
3-Nitro-1H-pyrrol-1-amine | Nitro group instead of bromine | More electron-deficient, potential for reduction | Diverse transformations |
Future Research Directions and Perspectives
Emerging Applications
Several promising research directions for 3-bromo-1H-pyrrol-1-amine include:
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Development of Novel Synthetic Methodologies: Exploring new reactions and transformations to access complex molecular architectures.
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Medicinal Chemistry Applications: Investigation of derivatives for specific biological targets, particularly in oncology and neuroscience.
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Materials Science: Potential applications in functional materials, particularly in cases where the brominated position can be used for further functionalization.
Technological Gaps and Opportunities
Current knowledge gaps that present research opportunities include:
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Optimized Synthetic Routes: Development of more efficient and selective methods for synthesis.
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Comprehensive Biological Profiling: Systematic evaluation of biological activities.
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Structure-Activity Relationships: Detailed studies correlating structural modifications with biological outcomes.
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